Ethyl4-([1,1'-biphenyl]-4-yl)butanoate
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Overview
Description
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes a butanoate group attached to a biphenyl moiety. The presence of the biphenyl group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-([1,1'-biphenyl]-4-yl)butanoate typically involves the esterification of 4-(4-phenylphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(4-phenylphenyl)butanoic acid and ethanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed
Hydrolysis: 4-(4-phenylphenyl)butanoic acid and ethanol.
Reduction: The corresponding alcohol, 4-(4-phenylphenyl)butanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl4-([1,1'-biphenyl]-4-yl)butanoate primarily involves its hydrolysis to release 4-(4-phenylphenyl)butanoic acid and ethanol. The biphenyl moiety can interact with various molecular targets, influencing pathways related to its biological activity . The ester bond is susceptible to nucleophilic attack, leading to its cleavage under appropriate conditions .
Comparison with Similar Compounds
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate can be compared to other esters such as:
Ethyl benzoate: Similar in structure but lacks the biphenyl group, resulting in different chemical properties.
Methyl butanoate: A simpler ester with a shorter carbon chain, used primarily in flavor and fragrance applications.
Ethyl acetate: A common ester with a simpler structure, widely used as a solvent.
The uniqueness of this compound lies in its biphenyl group, which imparts distinct chemical and biological properties compared to simpler esters .
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
ethyl 4-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C18H20O2/c1-2-20-18(19)10-6-7-15-11-13-17(14-12-15)16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10H2,1H3 |
InChI Key |
QETIJEGIKGOUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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